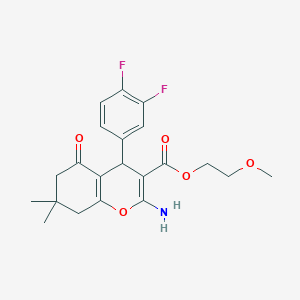
2-methoxyethyl 2-amino-4-(3,4-difluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methoxyethyl 2-amino-4-(3,4-difluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is a useful research compound. Its molecular formula is C21H23F2NO5 and its molecular weight is 407.4g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-methoxyethyl 2-amino-4-(3,4-difluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is a member of the chromene family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound based on recent research findings, including its synthesis, pharmacological properties, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves a multicomponent reaction (MCR) that combines ethyl 2-cyanoacetate, 3,4-difluorobenzaldehyde, and 5,5-dimethylcyclohexane-1,3-dione. The reaction is facilitated by a catalyst such as 4-(dimethylamino)pyridine (DMAP) and is conducted under reflux conditions in ethanol. The resulting product is purified through recrystallization from ethanol to yield high-purity crystals suitable for further analysis .
Anticancer Activity
Several studies have highlighted the anticancer properties of chromene derivatives. The title compound has shown promising results in inhibiting cancer cell proliferation. For instance:
- In vitro studies demonstrated that derivatives of 2-amino-4H-chromenes exhibit significant cytotoxicity against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest .
Antimicrobial Properties
The compound also exhibits notable antimicrobial activity. Research indicates that:
- 2-amino-4H-chromene derivatives can inhibit the growth of both gram-positive and gram-negative bacteria. This activity is attributed to their ability to disrupt bacterial cell membranes and interfere with metabolic processes .
Enzyme Inhibition
In addition to its anticancer and antimicrobial properties, the compound has been studied for its potential as an enzyme inhibitor:
- Dipeptidyl Peptidase-IV (DPP-IV) inhibition : Compounds similar to the title compound have been reported to inhibit DPP-IV, an enzyme involved in glucose metabolism. This suggests potential applications in managing diabetes .
Case Studies
- Anticancer Efficacy : A study evaluating various chromene derivatives found that those with fluorinated phenyl groups showed enhanced activity against breast cancer cells compared to their non-fluorinated counterparts. The presence of the difluorophenyl moiety in the title compound likely contributes to its increased potency .
- Antimicrobial Testing : In another study assessing antimicrobial efficacy, the title compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at low concentrations, suggesting it could serve as a lead compound for developing new antibiotics .
Research Findings Summary Table
科学研究应用
Biological Activities
The chromene scaffold is known for its diverse biological properties, including anticancer, anti-inflammatory, and antimicrobial activities. Research has shown that derivatives of chromenes can exhibit significant cytotoxic effects against various cancer cell lines.
Anticancer Activity
- Mechanism of Action : Studies indicate that chromene derivatives can inhibit key signaling pathways involved in cancer cell proliferation. For instance, compounds with modifications on the chromene ring have been reported to affect the NF-kB pathway, leading to reduced tumor growth and enhanced apoptosis in cancer cells .
- Case Studies :
- A study demonstrated that a series of 2-amino-4-aryl-3-cyano-7-(dimethylamino)-4H-chromene derivatives exhibited IC50 values less than 1 µM against human tumor cells, highlighting their potential as effective anticancer agents .
- Another investigation reported that specific substitutions on the chromene structure significantly enhanced cytotoxicity against MCF-7 breast cancer cells and HCT-116 colorectal cancer cells .
Synthesis and Derivatives
The synthesis of 2-methoxyethyl 2-amino-4-(3,4-difluorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate typically involves multi-step organic reactions such as Claisen–Schmidt condensation and cyclization methods. Variations in synthesis can lead to different derivatives with tailored biological activities.
Synthetic Pathways
- Claisen–Schmidt Reaction : This reaction is often used to form the chromene skeleton by reacting appropriate aldehydes with phenolic compounds under basic conditions.
- Cyclization Reactions : Subsequent cyclization steps can introduce various substituents that enhance biological activity or alter pharmacokinetic properties.
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure of chromenes and their biological activity is crucial for optimizing their therapeutic potential. Modifications at specific positions on the chromene ring can lead to significant changes in potency and selectivity against target enzymes or receptors.
| Substitution Position | Effect on Activity | Example Compounds |
|---|---|---|
| 2nd Position | Increased potency against NF-kB | Various substituted chromenes |
| 3rd Position | Enhanced cytotoxicity | Halogenated derivatives |
| 4th Position | Improved selectivity for cancer cells | N-Aryl substituted compounds |
属性
IUPAC Name |
2-methoxyethyl 2-amino-4-(3,4-difluorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F2NO5/c1-21(2)9-14(25)17-15(10-21)29-19(24)18(20(26)28-7-6-27-3)16(17)11-4-5-12(22)13(23)8-11/h4-5,8,16H,6-7,9-10,24H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBOLBFCVPCPDRQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C(=C(O2)N)C(=O)OCCOC)C3=CC(=C(C=C3)F)F)C(=O)C1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F2NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














